N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluoro-substituted phenyl ring and a quinazoline moiety linked via an acetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluoro-Substituted Phenyl Group: The fluoro-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with a suitable nucleophile.
Linking the Two Moieties: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the quinazoline derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Material Science: The compound’s chemical properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.
Biology: Studies investigate the compound’s effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, in cancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluoro-4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
What sets this compound apart from these compounds is its specific substitution pattern and the presence of the fluoro-substituted phenyl group. These structural features may confer unique biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-7-8-13(9-15(11)19)22-17(23)10-24-18-14-5-3-4-6-16(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIIGEWJYTXLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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